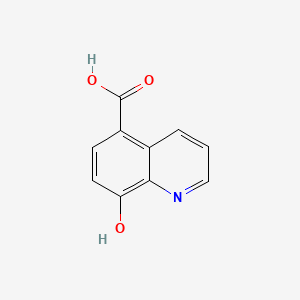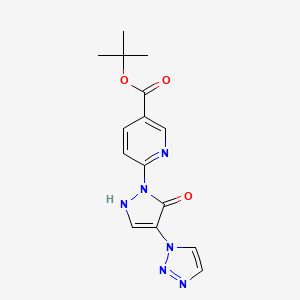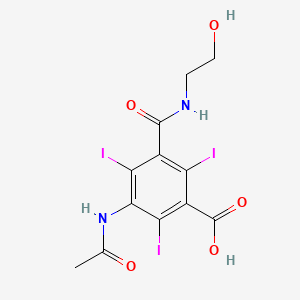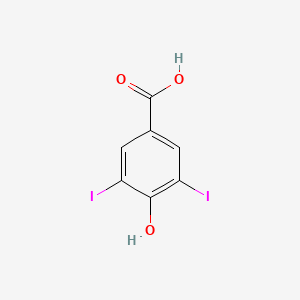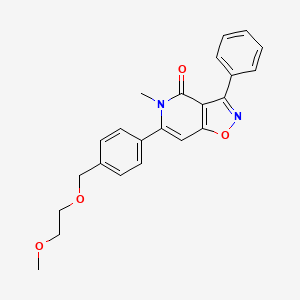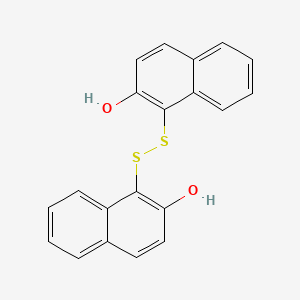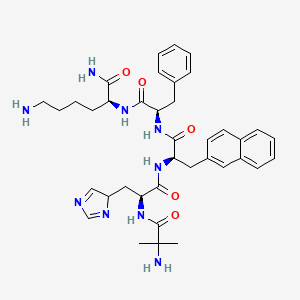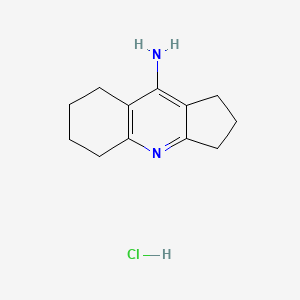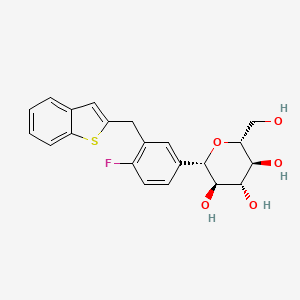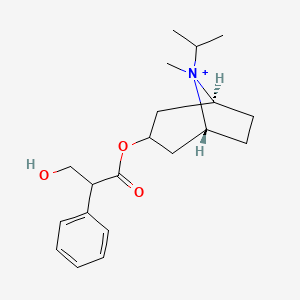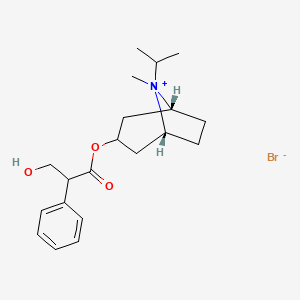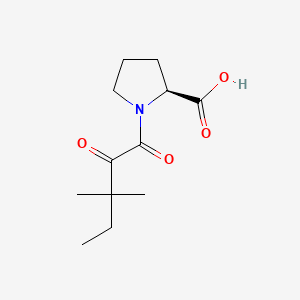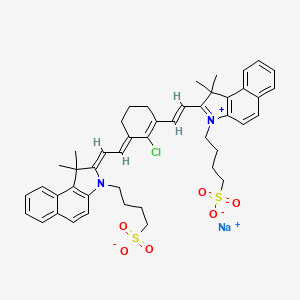
Nouveau Vert d'Indocyanine
Vue d'ensemble
Description
New Indocyanine Green is a near-infrared tricarbocyanine dye that has gained significant attention in recent years due to its unique properties and versatile applications. It is primarily used in medical diagnostics and imaging, particularly for its ability to fluoresce in the near-infrared spectrum, making it highly valuable for various clinical and research applications.
Applications De Recherche Scientifique
New Indocyanine Green has a wide range of applications in scientific research, including:
Chemistry: Used as a fluorescent probe for studying chemical reactions and molecular interactions.
Biology: Employed in cellular imaging and tracking due to its near-infrared fluorescence.
Medicine: Widely used in diagnostic imaging, including lymphangiography, tumor imaging, and intraoperative visualization of blood flow and tissue perfusion.
Industry: Utilized in the development of photothermal and photodynamic therapies for cancer treatment, as well as in the design of advanced nanomaterials for targeted drug delivery.
Mécanisme D'action
Target of Action
Indocyanine Green (ICG) is a near-infrared tricarbocyanine dye that primarily targets tumor cells and pathogenic bacteria . It is also known to target hepatic parenchymal cells . The compound is taken up almost exclusively by these cells and secreted entirely into the bile .
Mode of Action
ICG interacts with its targets by producing reactive oxygen species (ROS) and photothermal heat upon near-infrared (NIR) irradiation . This interaction results in the death of targeted cells, making ICG a potent agent for photothermal (PTT) and photodynamic (PDT) therapy .
Biochemical Pathways
The biochemical pathways affected by ICG primarily involve the generation of ROS and heat. When exposed to NIR light, ICG molecules absorb the light and convert it into heat or ROS . These products then induce cell death, effectively eliminating targeted cells .
Pharmacokinetics
ICG has a unique pharmacokinetic profile. It undergoes no significant extrahepatic or enterohepatic circulation . Simultaneous arterial and venous blood estimations have shown negligible renal, peripheral, lung, or cerebro-spinal uptake of the dye . Icg has some limitations such as easy aggregation, rapid aqueous degradation, and a short half-life . To address these limitations, ICG is further formulated with nanoparticles .
Result of Action
The result of ICG’s action is the effective elimination of targeted cells. By producing ROS and heat, ICG can kill tumor cells and pathogenic bacteria . This makes it a valuable tool in cancer therapeutics and antimicrobial therapy .
Action Environment
The action of ICG can be influenced by various environmental factors. For instance, ICG tends to aggregate at high concentrations, bind to proteins under physiological conditions, and undergo photodegradation, thermal degradation, or photobleaching . These factors can affect the stability and efficacy of ICG. Therefore, composite nanomaterials based on ICG have been designed and widely used to improve its water and optical stability .
Analyse Biochimique
Biochemical Properties
New Indocyanine Green plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, New Indocyanine Green binds to plasma proteins, primarily albumin, which facilitates its transport within the bloodstream . The dye’s interaction with albumin is crucial for its stability and distribution in the body. Additionally, New Indocyanine Green can produce reactive oxygen species when exposed to near-infrared light, which can be utilized in photodynamic therapy .
Cellular Effects
New Indocyanine Green has profound effects on various cell types and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, New Indocyanine Green can induce apoptosis in cancer cells by generating reactive oxygen species under near-infrared light exposure . This process involves the activation of cell death pathways and the modulation of gene expression related to apoptosis. Furthermore, New Indocyanine Green has been shown to enhance the uptake of nanoparticles in cancer cells, improving the efficacy of targeted therapies .
Molecular Mechanism
The molecular mechanism of New Indocyanine Green involves several key interactions at the molecular level. The dye binds to specific biomolecules, such as proteins and lipids, through non-covalent interactions . This binding can lead to enzyme inhibition or activation, depending on the context. For instance, New Indocyanine Green can inhibit certain enzymes involved in cellular metabolism, thereby affecting the overall metabolic flux . Additionally, the dye can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of New Indocyanine Green can change over time. The dye’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that New Indocyanine Green remains stable for several hours after administration, allowing for prolonged imaging and therapeutic applications . The dye can degrade over time, leading to a decrease in its fluorescence intensity and efficacy . Long-term studies have also indicated that New Indocyanine Green can have lasting effects on cellular function, particularly in cancer cells .
Dosage Effects in Animal Models
The effects of New Indocyanine Green vary with different dosages in animal models. At low doses, the dye is generally well-tolerated and does not cause significant adverse effects . At higher doses, New Indocyanine Green can induce toxicity, particularly in the liver and kidneys . Threshold effects have been observed, where the dye’s efficacy in imaging and therapy increases with dosage up to a certain point, beyond which adverse effects become more pronounced . These findings highlight the importance of optimizing the dosage for specific applications to minimize toxicity while maximizing efficacy.
Metabolic Pathways
New Indocyanine Green is involved in several metabolic pathways. The dye is primarily metabolized in the liver, where it undergoes conjugation with glucuronic acid and is subsequently excreted in the bile . This process involves several enzymes, including UDP-glucuronosyltransferases, which facilitate the conjugation reaction . The metabolic flux of New Indocyanine Green can be influenced by various factors, such as the presence of other drugs or changes in liver function . Additionally, the dye can affect metabolite levels by modulating the activity of key enzymes involved in cellular metabolism .
Transport and Distribution
The transport and distribution of New Indocyanine Green within cells and tissues are mediated by several mechanisms. The dye is transported across cell membranes through passive diffusion and active transport processes . Once inside the cells, New Indocyanine Green can bind to various intracellular proteins and lipids, influencing its localization and accumulation . The dye’s distribution within tissues is also affected by its interaction with plasma proteins, which facilitate its transport through the bloodstream . These interactions are crucial for the dye’s efficacy in imaging and therapeutic applications.
Subcellular Localization
New Indocyanine Green exhibits specific subcellular localization patterns that influence its activity and function. The dye is primarily localized in the cytoplasm, where it can interact with various organelles and biomolecules . For instance, New Indocyanine Green can accumulate in mitochondria, where it can induce apoptosis by generating reactive oxygen species under near-infrared light exposure . Additionally, the dye can be targeted to specific cellular compartments through post-translational modifications and targeting signals . These localization patterns are essential for the dye’s effectiveness in imaging and therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of New Indocyanine Green involves the condensation of 1,1,2-trimethyl-1H-benz[e]indole with 2,3,3-trimethyl-3H-indole in the presence of a strong base such as sodium hydride. The reaction is typically carried out in an inert atmosphere to prevent oxidation and degradation of the product. The resulting intermediate is then subjected to a quaternization reaction with methyl iodide, followed by a condensation reaction with 1,3,3-trimethyl-2-methyleneindoline to form the final product.
Industrial Production Methods
In industrial settings, the production of New Indocyanine Green involves large-scale batch reactions under controlled conditions to ensure high yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to remove any impurities and by-products. The final product is then formulated into a stable, water-soluble form suitable for medical and research applications.
Analyse Des Réactions Chimiques
Types of Reactions
New Indocyanine Green undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized by singlet oxygen, leading to the formation of carbonyl-containing fragments.
Reduction: It can be reduced under specific conditions, although this is less common.
Substitution: The dye can undergo substitution reactions, particularly at the indole nitrogen atoms.
Common Reagents and Conditions
Oxidation: Singlet oxygen, generated through photochemical reactions, is a common reagent for oxidation.
Reduction: Reducing agents such as sodium borohydride can be used under controlled conditions.
Substitution: Alkyl halides and other electrophiles are commonly used in substitution reactions.
Major Products Formed
Oxidation: Carbonyl-containing fragments and non-fluorescent dimers.
Reduction: Reduced forms of the dye with altered spectral properties.
Substitution: Substituted derivatives with modified chemical and physical properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
Indocyanine Green: The parent compound, widely used in medical diagnostics.
Methylene Blue: Another dye with similar applications but different spectral properties.
Fluorescein: A dye used for imaging but with fluorescence in the visible spectrum.
Uniqueness
New Indocyanine Green stands out due to its superior photostability, lower cytotoxicity, and enhanced fluorescence properties compared to its parent compound and other similar dyes. Its ability to produce reactive oxygen species upon near-infrared irradiation makes it particularly valuable for therapeutic applications.
Propriétés
IUPAC Name |
sodium;4-[2-[2-[2-chloro-3-[2-[1,1-dimethyl-3-(4-sulfonatobutyl)benzo[e]indol-3-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H51ClN2O6S2.Na/c1-45(2)40(48(28-9-11-30-56(50,51)52)38-24-20-32-14-5-7-18-36(32)42(38)45)26-22-34-16-13-17-35(44(34)47)23-27-41-46(3,4)43-37-19-8-6-15-33(37)21-25-39(43)49(41)29-10-12-31-57(53,54)55;/h5-8,14-15,18-27H,9-13,16-17,28-31H2,1-4H3,(H-,50,51,52,53,54,55);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RANIQVAJHXBIAY-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCCCS(=O)(=O)[O-])C=CC4=C(C(=CC=C5C(C6=C(N5CCCCS(=O)(=O)[O-])C=CC7=CC=CC=C76)(C)C)CCC4)Cl)C.[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H50ClN2NaO6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
849.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
172616-80-7 | |
| Record name | 2-[2-[2-Chloro-3-[[1,3-dihydro-1,1-dimethyl-3-(4-sulfobutyl)-2H-benzo[e]indol-2-ylidene]-ethylidene]-1-cyclohexen-1-yl]-ethenyl]-1,1-dimethyl-3-(4-sulfobutyl)-1H-benzo[e]indolium hydroxide, inner salt, sodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



